3-(Boc-Amino)-3-methylazetidine

Descripción general

Descripción

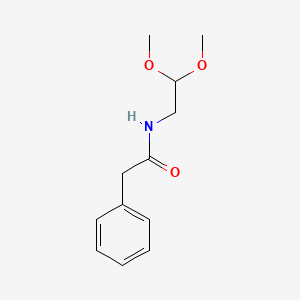

3-(Boc-Amino)-3-methylazetidine is a compound that involves Boc (tert-butyl carbamate) as a protecting group for amino functions . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Aplicaciones Científicas De Investigación

Peptide Synthesis

3-(Boc-Amino)-3-methylazetidine: is a valuable building block in peptide synthesis. The Boc (tert-butyl carbamate) group is used to protect amino functions during the synthesis process . This protection is crucial because it prevents unwanted side reactions and ensures that the peptide chains are assembled correctly. The Boc group can be removed under mild acidic conditions, which is advantageous as it does not disturb other sensitive functional groups within the molecule.

Organic Synthesis Intermediates

In organic synthesis, 3-(Boc-Amino)-3-methylazetidine serves as an intermediate for the preparation of more complex molecules . Its solubility in water and stability under various conditions make it a versatile reagent. It can be used to introduce the azetidine ring into larger molecules, which can impart unique chemical and physical properties to the final product.

Medicinal Chemistry

The azetidine ring present in 3-(Boc-Amino)-3-methylazetidine is of particular interest in medicinal chemistry. Azetidines are found in a variety of biologically active compounds and can influence the binding affinity and specificity of pharmaceuticals . The Boc-protected azetidine can be used to synthesize novel compounds that may act as drugs or drug intermediates.

Green Chemistry

3-(Boc-Amino)-3-methylazetidine: can be used in green chemistry applications, where the focus is on reducing environmental impact. The Boc protection of amines can be achieved in catalyst and solvent-free media, which aligns with the principles of green chemistry by minimizing the use of hazardous substances .

Chemoselective Protection

The compound is used for chemoselective protection of amines. This means that it can selectively protect the amino group in the presence of other functional groups, which is a critical step in multi-step synthetic processes . This selectivity allows for greater control over the synthesis pathway and can improve yields and purity of the final product.

Bioconjugation

3-(Boc-Amino)-3-methylazetidine: can be employed in bioconjugation techniques. Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent probe, or a polymer . The Boc-protected amino group provides a reactive site that can be selectively deprotected and then coupled to another molecule under mild conditions.

Material Science

In material science, 3-(Boc-Amino)-3-methylazetidine can be used to modify the properties of polymers and resins . By incorporating the azetidine ring into these materials, researchers can alter their mechanical strength, flexibility, and resistance to chemicals.

Proteomics Research

Finally, in proteomics research, 3-(Boc-Amino)-3-methylazetidine can be utilized to create modified amino acids that can be incorporated into proteins . These modified proteins can then be studied to understand protein function, interactions, and to develop new therapeutic strategies.

Mecanismo De Acción

Target of Action

Boc-protected amines are commonly used in organic synthesis, particularly in peptide chemistry . They are often involved in reactions with various reagents and catalysts .

Mode of Action

The Boc group in 3-(Boc-Amino)-3-methylazetidine serves as a protective group for the amine function. It is stable towards most nucleophiles and bases . The Boc group can be introduced and removed under a variety of conditions . In the presence of a catalyst, Boc-protected amines can undergo chemoselective mono-N-Boc protection .

Biochemical Pathways

Boc-protected amines are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The boc group’s stability towards most nucleophiles and bases suggests that it may influence the compound’s bioavailability .

Result of Action

The use of boc-protected amines in reactions can lead to the formation of new carbon–carbon bonds . Furthermore, the Boc group can be removed under various conditions, leading to the exposure of the amine function .

Action Environment

The action of 3-(Boc-Amino)-3-methylazetidine can be influenced by various environmental factors. For instance, the Boc protection of amines can be conducted under either aqueous or anhydrous conditions . The reaction conditions, including the presence of a base and the anhydride Boc2O, can affect the reaction’s efficiency . Furthermore, the reaction can be influenced by the presence of a catalyst .

Safety and Hazards

Propiedades

IUPAC Name |

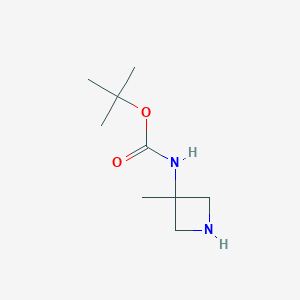

tert-butyl N-(3-methylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHSUIWEPMCBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628940 | |

| Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-Amino)-3-methylazetidine | |

CAS RN |

1018443-01-0 | |

| Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)